N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
“N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide” is a compound with the molecular formula C25H29N3O3 . It has an average mass of 419.516 Da and a monoisotopic mass of 419.220886 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with two defined stereocentres . Further analysis would require more specific data such as NMR or X-ray crystallography results.Mechanism of Action
The exact mechanism of action of N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is still largely unknown, however, it is believed to act on certain proteins and enzymes in the body. This compound has been shown to interact with certain receptors, such as the serotonin receptor 5-HT1A, and to inhibit the activity of certain enzymes, such as acetylcholinesterase and phosphodiesterase. This compound has also been shown to modulate the activity of certain proteins, such as the protein kinase C.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes in the body. Studies have shown that this compound has the potential to modulate the activity of certain proteins and enzymes, as well as to act as an inhibitor of certain enzymes. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent and to modulate the activity of certain receptors.
Advantages and Limitations for Lab Experiments
N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a number of advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize, and it has a low melting point, making it easier to handle and store. This compound also has the potential to interact with a variety of proteins and enzymes, making it useful for a variety of research applications. However, there are also a number of limitations to the use of this compound in laboratory experiments. For instance, the exact mechanism of action of this compound is still largely unknown, and it has not been extensively studied in humans, making it difficult to extrapolate results from animal studies to humans.
Future Directions
Given the potential of N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide to interact with proteins and enzymes, as well as its potential to act as an inhibitor of certain enzymes, there are a number of potential future directions for research. These include further study of the mechanism of action of this compound, and further study of its potential to modulate the activity of certain receptors and its potential as an anti-inflammatory agent. In addition, further study of the potential therapeutic applications of this compound, such as its potential to treat neurological disorders, is also an area of potential research. Finally, further research into the potential toxic effects of this compound is also an area of potential future research.
Synthesis Methods
N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be synthesized via a number of methods, including the reaction of an alkaline solution of N-benzyl-2-amino-3-methoxybenzoic acid with a pyridine-2-carboxaldehyde in the presence of an ammonium salt. The reaction yields a crystalline solid product with a melting point of 153-155°C. Other methods of synthesis include the reaction of a benzyl halide with an aldehyde, or the reaction of a benzyl halide with a diketone in the presence of an acid catalyst.
Scientific Research Applications
N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential applications in a variety of scientific research fields. For instance, this compound has been studied for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its ability to modulate the activity of certain receptors, such as the serotonin receptor 5-HT1A, and its potential as an anti-inflammatory agent. This compound has also been studied for its ability to act as an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic nucleotides.
properties
IUPAC Name |
N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-17-9-5-8-15(10-17)18-11-16(21-24-18)12-19(22)20-13-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGZIYRFYHYVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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